
Deucravacitinib: A Comparative Analysis of
Kinase Selectivity Against JAK1, JAK2, and

JAK3

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Pubchem_71370201

Cat. No.: B15443426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Deucravacitinib, a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), has

emerged as a promising therapeutic agent for immune-mediated inflammatory diseases.[1][2]

[3] Its unique allosteric mechanism of action, targeting the regulatory pseudokinase (JH2)

domain of TYK2, distinguishes it from traditional Janus kinase (JAK) inhibitors that bind to the

highly conserved ATP-binding site in the catalytic (JH1) domain.[4][5][6] This guide provides a

comprehensive comparison of Deucravacitinib's selectivity against JAK1, JAK2, and JAK3,

supported by experimental data and detailed methodologies.

Unparalleled Selectivity Profile of Deucravacitinib
Deucravacitinib demonstrates a high degree of selectivity for TYK2 with minimal inhibition of

JAK1, JAK2, and JAK3 at clinically relevant concentrations.[1][2][3][7] This selectivity is

attributed to its novel mechanism of binding to the more structurally diverse regulatory domain.

[4][6] In contrast, other approved JAK inhibitors, such as Tofacitinib, Upadacitinib, and

Baricitinib, exhibit broader activity across the JAK family, which may contribute to off-target

effects.[2][3][7]
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The following table summarizes the half-maximal inhibitory concentrations (IC50) of

Deucravacitinib and other JAK inhibitors in in-vitro whole blood assays. These assays measure

the inhibition of specific cytokine-induced signaling pathways mediated by different JAK

pairings.

Compound Signaling Kinase Readout IC50 (nM) [95% CI]

Deucravacitinib
TYK2/JAK2 (IL-12/IL-23

signaling)
13

JAK1/JAK3 (IL-2 signaling) 1646 [1446-1874]

JAK2/JAK2 (TPO signaling) >10000

Tofacitinib
TYK2/JAK2 (IL-12/IL-23

signaling)
Not Reported

JAK1/JAK3 (IL-2 signaling) 17 [15-19]

JAK2/JAK2 (TPO signaling) Not Reported

Upadacitinib
TYK2/JAK2 (IL-12/IL-23

signaling)
Not Reported

JAK1/JAK3 (IL-2 signaling) 8 [6.5-9.5]

JAK2/JAK2 (TPO signaling) Not Reported

Baricitinib
TYK2/JAK2 (IL-12/IL-23

signaling)
Not Reported

JAK1/JAK3 (IL-2 signaling) 11 [8.7-13]

JAK2/JAK2 (TPO signaling) Not Reported

Data sourced from Chimalakonda et al., 2021.[7]

Simulations based on these in vitro data and pharmacokinetic profiles from clinical trials

indicate that at therapeutic doses, Deucravacitinib plasma concentrations remain above the

TYK2 IC50 for a significant portion of the dosing interval, while staying well below the IC50

values for JAK1, JAK2, and JAK3.[1][2][7] Specifically, the maximum plasma concentration
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(Cmax) of Deucravacitinib was found to be 8- to 17-fold lower than the JAK1/3 IC50 and over

48- to 102-fold lower than the JAK2/2 IC50.[1][2][7]

Experimental Protocols
The selectivity of Deucravacitinib and other JAK inhibitors was determined using in vitro whole

blood assays designed to measure the activity of specific JAK signaling pathways.

JAK1/3-Mediated Signaling Assay (IL-2 Induced pSTAT5)
Objective: To assess the inhibitory activity against JAK1 and JAK3.

Methodology:

Fresh human whole blood was collected from healthy donors.

The blood was pre-incubated with varying concentrations of the test compounds

(Deucravacitinib, Tofacitinib, Upadacitinib, Baricitinib) or vehicle control.

Signaling was stimulated by the addition of Interleukin-2 (IL-2), a cytokine that primarily

signals through a receptor associated with JAK1 and JAK3.[8]

Following stimulation, the phosphorylation of Signal Transducer and Activator of

Transcription 5 (STAT5) in T cells was measured by flow cytometry using a phospho-

specific antibody.

The concentration of the inhibitor that resulted in a 50% reduction in pSTAT5 signal (IC50)

was calculated.

JAK2/JAK2-Mediated Signaling Assay (TPO Induced
pSTAT3)

Objective: To evaluate the inhibitory activity against JAK2.

Methodology:

Human whole blood was treated as described above.
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Thrombopoietin (TPO) was used to stimulate the JAK2/JAK2 homodimer-associated

receptor.[8]

The downstream phosphorylation of STAT3 in platelets was quantified via flow cytometry.

IC50 values were determined based on the inhibition of pSTAT3.

TYK2/JAK2-Mediated Signaling Assay (IL-12 Induced
IFN-γ Production)

Objective: To measure the inhibitory activity against TYK2.

Methodology:

Whole blood was incubated with the test compounds.

Signaling was initiated by the addition of Interleukin-12 (IL-12), which signals through a

receptor complex associated with TYK2 and JAK2.[8][9]

The production of Interferon-gamma (IFN-γ) by immune cells in the blood was measured

using an immunoassay.

The IC50 was calculated as the concentration of the inhibitor that caused a 50% reduction

in IFN-γ production.

Visualizing the Selectivity and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams depict the JAK-STAT

signaling pathway and the experimental workflow for determining kinase selectivity.
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Caption: JAK-STAT signaling pathway and points of inhibition.
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Caption: Workflow for determining kinase selectivity in whole blood.

In conclusion, the experimental evidence strongly supports the validation of Deucravacitinib as

a highly selective inhibitor of TYK2. Its unique allosteric mechanism of action allows for potent

and specific targeting of TYK2-mediated signaling pathways while sparing other members of

the JAK family. This high degree of selectivity may contribute to a favorable benefit-risk profile

for Deucravacitinib in the treatment of various immune-mediated diseases.[3][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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